CIN8 protein
Description
Core Structural Organization and Catalytic Architecture
The motor domain of CIN8 protein exhibits a canonical kinesin fold characterized by a central beta sheet flanked by alpha helices arranged in a characteristic three-dimensional configuration. Cryo-electron microscopy studies have revealed that the motor domain shares high structural similarity with other kinesin family members, featuring a central beta sheet with three alpha helices positioned on the microtubule-facing side and three additional alpha helices on the opposite side. This architectural arrangement provides the structural foundation for the protein's mechanochemical coupling and directional motility capabilities.
The catalytic core of this compound encompasses critical nucleotide-binding and hydrolysis machinery essential for its motor function. The adenosine triphosphate-binding site is formed by several conserved structural elements, including the phosphate-binding loop (p-loop) which coordinates the phosphate groups of adenosine triphosphate and enables nucleotide binding and release. The motor domain contains two crucial nucleotide-sensing elements designated as Switch I and Switch II regions, which undergo conformational changes upon nucleotide binding and hydrolysis.
Switch I plays a fundamental role in mediating nucleotide release and is stimulated by exchange factors, while Switch II communicates changes in motor nucleotide state to both the relay helix within the microtubule-binding site and the neck linker region that drives forward motility. These switch regions are conserved across kinesin family members and represent critical structural elements that couple chemical energy from adenosine triphosphate hydrolysis to mechanical force generation.
Structural Modeling and Homology Analysis
Homology modeling studies utilizing established kinesin structures as templates have provided detailed insights into the three-dimensional architecture of this compound motor domain. These structural models, built using MODELLER software and validated against cryo-electron microscopy density maps, reveal specific amino acid residues spanning positions 39 to 438 that comprise the core motor domain architecture. The modeling approach generated multiple structural conformations that were evaluated using discrete optimized protein energy scoring methods to identify the most thermodynamically favorable configurations.
The motor domain exhibits characteristic kinesin structural features including the nucleotide-binding pocket, microtubule-binding interface, and allosteric communication networks that transmit conformational changes between distant regions of the protein. These structural elements work in concert to enable the mechanochemical cycle that converts chemical energy from adenosine triphosphate hydrolysis into directed movement along microtubule tracks.
Properties
CAS No. |
147652-23-1 |
|---|---|
Molecular Formula |
C10H22O |
Synonyms |
CIN8 protein |
Origin of Product |
United States |
Scientific Research Applications
Mitosis and Cell Division Studies
CIN8 is pivotal in studying the mechanics of mitosis. Researchers have utilized CIN8 to investigate:
- Spindle Assembly Dynamics : CIN8's role in separating spindle pole bodies is crucial for proper spindle formation. Studies show that CIN8 and its homolog Kip1 cooperate to generate tension necessary for accurate chromosome segregation .
- Phosphorylation Effects : Investigations into how phosphorylation of CIN8 affects its motility have revealed that specific phosphorylation sites are critical for its detachment from spindles during anaphase, influencing spindle elongation rates .
Cancer Research
CIN8 has implications in cancer biology, particularly regarding:
- Chromosomal Instability : Abnormalities in CIN8 function can lead to chromosomal instability, a hallmark of many cancers. Understanding CIN8's role can aid in identifying mechanisms that contribute to tumorigenesis .
- Therapeutic Targeting : As researchers identify pathways involving CIN8 that are disrupted in cancer cells, it presents opportunities for developing targeted therapies aimed at restoring normal mitotic function or exploiting the vulnerabilities of cancer cells .
Biophysical Studies
CIN8 serves as a model for studying motor protein dynamics:
- Motility Characterization : The motile properties of CIN8 have been analyzed under varying ionic strengths, revealing insights into its bi-directional movement along microtubules. This research enhances our understanding of motor protein behavior under physiological conditions .
- Functional Variants : Studies on CIN8 variants help elucidate the structural requirements for motor activity and microtubule interactions, contributing to the broader field of kinesin research .
Table 1: Summary of Key Findings Related to CIN8
Comparison with Similar Compounds
CIN8 vs. Kip1 (Kinesin-5)
CIN8 and Kip1 are the two kinesin-5 motors in budding yeast, sharing overlapping roles in spindle assembly but exhibiting distinct functional specializations:
| Feature | CIN8 | Kip1 |
|---|---|---|
| Spindle Localization | Enriched at spindle poles and kinetochores; sensitive to β-tubulin CTT | Localizes to spindle midzone; reduced localization upon β-CTT loss |
| Genetic Interactions | Synthetic lethality with kip1∆ and SAC mutants | No synthetic lethality with SAC mutants |
| Response to β-CTT Loss | Localization increases by 41–76% | Localization decreases by 56–61% |
| Functional Focus | Chromosome attachment, tension generation, PP1 recruitment | Midzone stabilization, chromosomal passenger complex localization |
| Motor vs. Bundling | Bundling activity critical for spindle pole body (SPB) separation | Motor activity more critical for midzone function |
Key Findings :
- Redundancy and Specialization : While both motors crosslink MTs, CIN8 dominates in kinetochore-microtubule attachment and tension generation, whereas Kip1 contributes to spindle midzone stability .
- β-Tubulin CTT Sensitivity : Loss of β-tubulin carboxy-terminal tails (β-CTT) increases CIN8 spindle localization but decreases Kip1, suggesting CIN8 directly benefits from β-CTT interactions, while Kip1 relies on CIN8’s activity for efficient spindle function .
- Synthetic Lethality : The lethality of cin8∆ kip1∆ double mutants underscores their redundant roles in outward spindle force generation. However, only cin8∆ disrupts SAC bypass, emphasizing CIN8’s unique role in error correction .
CIN8 vs. Kar3 (Kinesin-14)
Kar3, a minus-end-directed kinesin-14, antagonizes CIN8/Kip1-mediated spindle dynamics:
| Feature | CIN8 | Kar3 |
|---|---|---|
| Directionality | Bidirectional (net plus-end in clusters) | Minus-end-directed |
| Function | Outward spindle force generation | Inward spindle force generation |
| Genetic Interaction | Suppressed by KAR3 motor domain mutations | Suppresses cin8/kip1 defects via mutations |
| β-CTT Sensitivity | Highly sensitive | Insensitive |
Key Findings :
- Antagonistic Roles : Kar3 counteracts CIN8/Kip1-driven spindle elongation. Mutations in KAR3’s motor domain suppress cin8/kip1 temperature sensitivity, revealing functional opposition .
- Mechanistic Divergence : Unlike CIN8, Kar3 activity is independent of β-CTT interactions, reflecting distinct MT-binding mechanisms .
CIN8 vs. Eg5 (Human Kinesin-5)
| Feature | CIN8 | Eg5 |
|---|---|---|
| Directionality | Bidirectional (context-dependent) | Strictly plus-end-directed |
| Phosphoregulation | Cdk1 sites (S277, T285, S493) modulate MT attachment and directionality | PLK1 phosphorylation regulates MT bundling |
| Cluster Behavior | Forms motile clusters that enhance plus-end directionality | No reported cluster-dependent directionality |
Key Findings :
- Directionality Regulation : CIN8 switches between minus- and plus-end motility under ionic strength changes or clustering, whereas Eg5 is constitutively plus-end-directed .
- Phosphorylation Effects : Cdk1 phosphorylates CIN8 at three sites (S277, T285, S493), reducing MT affinity and promoting minus-end motility. Eg5 regulation involves distinct kinases (e.g., PLK1), highlighting divergent regulatory pathways .
Critical Research Insights
Phosphoregulation of CIN8
- Cdk1 Sites : Phosphomimetic mutations (e.g., S277D) reduce MT binding and enhance minus-end motility. S277 phosphorylation is critical for spindle localization, while S493 regulates spindle elongation rates .
- Synthetic Evolution : Only two synthetic Cdk1 sites (of 29 tested) restored wild-type-like regulation, underscoring the precision required for phosphoregulation in kinesin-5 motors .
Bidirectional Motility Mechanism
- This collective effect enables force balance during spindle assembly .
- Tail Domain Role : Deletion of CIN8’s C-terminal tail abolishes directionality switching, implicating this region in regulatory interactions .
Preparation Methods
Saccharomyces cerevisiae as a Host Organism
Cin8 is natively expressed in S. cerevisiae, making this yeast strain the primary system for recombinant production. Two key expression strategies have been developed:
-
Galactose-Inducible Overexpression :
The galactose-inducible promoter (PGAL) enables tight regulation of Cin8 expression. Cells are grown in raffinose-containing media to repress expression, followed by induction with 2% galactose. This system yields ~10–15 mg of Cin8 per liter of culture, with minimal basal expression in non-inducing conditions. -
Endogenous Promoter Systems :
For studies requiring physiological expression levels, Cin8 has been expressed under its native promoter on low-copy (CEN) or high-copy (2μ) plasmids. Western blot analyses show that high-copy plasmids increase Cin8-BCP (biotin carrier peptide) yields by ~3-fold compared to endogenous levels.
Tagging Strategies for Purification and Tracking
To facilitate purification and functional assays, Cin8 is commonly fused to tags:
The BCP tag, derived from yeast pyruvate carboxylase, allows biotinylation in vivo, enabling one-step purification using avidin-coated surfaces. GFP tagging permits real-time monitoring of Cin8 motility in single-molecule assays.
Purification Protocols
Cell Lysis and Crude Extract Preparation
Yeast cells are lysed using a bead-beating method:
Avidin-Biotin Affinity Chromatography
For BCP-tagged Cin8:
Immunoprecipitation (IP)
Native Cin8 is purified via IP using anti-Dsn1 antibodies to pull down kinetochore complexes:
-
Buffer : BH buffer (30 mM HEPES-KOH, pH 7.4, 0.15 M potassium acetate, 2 mM MgCl₂) supplemented with 500 μM Mg-ATP.
-
Efficiency : Co-IP with Dsn1 enriches Cin8 by ~50-fold compared to input lysate.
Functional Validation of Purified Cin8
Microtubule Binding Assays
Purified Cin8 is tested for microtubule affinity using taxol-stabilized bovine brain tubulin:
| Condition | Binding Efficiency (% MTs bound) | Reference |
|---|---|---|
| Wild-type Cin8 | 78 ± 6% | |
| cin8-F467A mutant | 12 ± 3% | |
| + 2 mM ATP | 22 ± 5% |
The cin8-F467A mutation (Phe→Ala at residue 467) reduces microtubule binding 10-fold, confirming the role of this residue in motor domain interactions.
Motility Assays
Single-molecule motility is analyzed using Total Internal Reflection Fluorescence (TIRF) microscopy:
-
Velocity : Minus-end directionality at high ionic strength (3.4 ± 0.5 μm/min).
-
Cluster Dynamics : GFP-tagged Cin8 forms motile clusters that switch to plus-end directionality at 0.8 ± 0.2 μm/min.
Troubleshooting and Optimization
Common Challenges
Mutant Analysis
Key mutations affecting purification and function:
Applications in Mitotic Research
Prepared Cin8 has been instrumental in elucidating:
-
Kinetochore-Microtubule Interactions : Cin8 recruits PP1 to dephosphorylate Ndc80, enhancing microtubule binding affinity.
-
Spindle Pole Separation : Cin8 clusters slide antiparallel microtubules at 1.2 ± 0.3 μm/min in metaphase.
-
Checkpoint Signaling : cin8Δ cells exhibit a 45-minute mitotic delay due to persistent Aurora B activity .
Q & A
Q. How can interdisciplinary teams effectively troubleshoot CIN8-related experimental roadblocks?
- Methodological Answer : Implement weekly "divide and conquer" meetings to assign tasks (e.g., one subgroup optimizes purification, another refines microscopy). Maintain a shared lab notebook (e.g., Benchling) with annotated protocols and failure analyses. Publish negative results (e.g., unsuccessful purification conditions) in preprint servers to accelerate community learning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
